molecular formula C9H9N B569937 3-Methyl-1H-Indole-d8 CAS No. 697807-03-7

3-Methyl-1H-Indole-d8

Cat. No.: B569937
CAS No.: 697807-03-7
M. Wt: 139.227
InChI Key: ZFRKQXVRDFCRJG-JGUCLWPXSA-N
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Description

3-Methyl-1H-Indole-d8 is a deuterated form of 3-Methyl-1H-Indole, where eight hydrogen atoms are replaced with deuterium. This compound is often used as a stable isotope-labeled standard in various analytical applications. The molecular formula of this compound is C9D8HN, and it has a molecular weight of 139.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-Indole-d8 typically involves the deuteration of 3-Methyl-1H-Indole. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, 3-Methyl-1H-Indole can be treated with deuterated solvents such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD) under specific conditions to achieve the desired deuteration .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process typically includes the use of deuterated gases or solvents and may require catalysts to facilitate the exchange of hydrogen with deuterium. The final product is then purified using techniques such as distillation or chromatography to achieve the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-Indole-d8 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

    Oxidation: this compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound into different reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions are common for indole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed

Scientific Research Applications

3-Methyl-1H-Indole-d8 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1H-Indole-d8 is similar to that of its non-deuterated counterpart. It interacts with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1H-Indole-d8 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the stability and allows for precise quantification in mass spectrometry and NMR spectroscopy. This makes it a valuable tool in research and industrial applications where accurate measurement and tracing of indole derivatives are required .

Properties

CAS No.

697807-03-7

Molecular Formula

C9H9N

Molecular Weight

139.227

IUPAC Name

2,4,5,6,7-pentadeuterio-3-(trideuteriomethyl)-1H-indole

InChI

InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3,2D,3D,4D,5D,6D

InChI Key

ZFRKQXVRDFCRJG-JGUCLWPXSA-N

SMILES

CC1=CNC2=CC=CC=C12

Synonyms

β-Methylindole-d8;  Scatole-d8;  Skatol-d8;  Skatole-d8;  NSC 122024-d8; 

Origin of Product

United States

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